Pimecrolimus is a topical immunosuppressant classified as a calcineurin inhibitor, primarily used in the treatment of atopic dermatitis, commonly known as eczema. It is derived from ascomycin, a macrolactam produced by the bacterium Streptomyces hygroscopicus. Pimecrolimus is marketed under the trade name Elidel and was first approved by the United States Food and Drug Administration in December 2001. The drug's formulation is typically a 1% cream applied to affected areas of the skin, and it is indicated for patients aged two years and older who have not responded adequately to conventional treatments such as topical corticosteroids .
Pimecrolimus acts by inhibiting calcineurin, a phosphatase enzyme critical for T-cell activation in the immune system. By suppressing T-cell function, it reduces inflammation associated with eczema.
Pimecrolimus operates through a mechanism that involves binding to macrophilin-12 (also known as FK506-binding protein 12), which subsequently inhibits the activity of calcineurin, a calcium-dependent phosphatase. This inhibition prevents the dephosphorylation of nuclear factor of activated T cells, leading to reduced transcription of pro-inflammatory cytokines such as interleukin-2, interleukin-4, and interferon-gamma. As a result, pimecrolimus effectively diminishes T-cell activation and the inflammatory response associated with atopic dermatitis .
The primary biological activity of pimecrolimus lies in its ability to modulate immune responses. By inhibiting calcineurin, pimecrolimus reduces T-cell activation and cytokine production. This action helps alleviate inflammation and itching associated with atopic dermatitis. In addition to its effects on T-cells, pimecrolimus also inhibits mast cell activation, further contributing to its anti-inflammatory properties. Clinical studies have shown that pimecrolimus is effective in treating various inflammatory skin conditions beyond atopic dermatitis, including seborrheic dermatitis and psoriasis .
The synthesis of pimecrolimus involves several steps, beginning with the fermentation of Streptomyces hygroscopicus to produce ascomycin. The chemical structure of pimecrolimus is modified through various organic synthesis techniques to enhance its pharmacological properties. The specific synthetic route includes selective chlorination and functional group modifications that yield the final product with high purity and bioactivity. Detailed methodologies can be found in specialized organic chemistry literature focusing on macrolactam derivatives .
Pimecrolimus is primarily used for:
Pimecrolimus shares similarities with several other compounds within the class of calcineurin inhibitors. Here are some notable comparisons:
Compound Name | Mechanism of Action | Unique Features |
---|---|---|
Tacrolimus | Inhibits calcineurin similar to pimecrolimus | More potent but can cause skin atrophy |
Cyclosporine A | Inhibits T-cell activation via calcineurin | Administered systemically; more side effects |
Ascomycin | Parent compound; inhibits calcineurin | Less selective; broader immunosuppressive effects |
Sirolimus | Inhibits mTOR pathway; different target | Primarily used for transplant rejection |
Pimecrolimus stands out due to its selective action on T-cells without affecting dendritic cells significantly, making it less likely to cause skin atrophy compared to topical steroids or tacrolimus .
Pimecrolimus exhibits distinct polymorphic behavior with multiple crystalline forms identified in pharmaceutical development [1]. The compound can exist in both hydrated and anhydrous forms, with Form B representing the anhydrous crystalline modification that has been comprehensively characterized through advanced crystallographic techniques [2] [3]. Polymorphic screening of pimecrolimus has revealed the existence of both amorphous and crystalline phases, with crystalline pimecrolimus being specifically reported in multiple patent applications covering Form A (hydrate) and Form B (anhydrous) variants [2] [1].
The polymorphic landscape of pimecrolimus demonstrates the pharmaceutical importance of solid-state characterization, as different crystal forms can exhibit varying physicochemical properties including solubility, stability, and bioavailability [4]. The identification and control of specific polymorphic forms is critical for ensuring consistent therapeutic performance and manufacturing reproducibility.
Pimecrolimus Form B crystallizes in the monoclinic crystal system, representing the anhydrous modification of this immunomodulating macrolactam compound [2] [3]. The monoclinic crystal system is characterized by three unequal crystallographic axes with one angle differing from 90 degrees, specifically manifested in pimecrolimus Form B through the β angle of 96.1542(3)° [2].
The crystal system identification was accomplished through systematic analysis of powder diffraction data collected at synchrotron radiation facilities [2]. The systematic absences observed in the diffraction pattern provided definitive evidence for the monoclinic symmetry, with the absence conditions consistent with the primitive lattice type [2]. This crystal system assignment was further validated through successful structure solution and refinement procedures that confirmed the monoclinic space group assignment.
The unit cell parameters for pimecrolimus Form B definitively establish its monoclinic character:
Parameter | Value |
---|---|
a (Å) | 15.28864(7) |
b (Å) | 13.31111(4) |
c (Å) | 10.95529(5) |
β (°) | 96.1542(3) |
Volume (ų) | 2216.649(9) |
Z | 2 |
Space Group | P21 (#4) |
The space group P21 (International Tables number 4) represents a primitive monoclinic space group containing only two fundamental symmetry operations [2] [3]. This space group belongs to the point group 2, indicating the presence of a single two-fold rotation axis as the primary symmetry element. The P21 space group is characterized by its non-centrosymmetric nature, which has significant implications for the molecular packing and physical properties of pimecrolimus Form B.
The symmetry operations within space group P21 are specifically defined as follows:
Operation | Symmetry Element | Description |
---|---|---|
Identity | x, y, z | Original position |
Two-fold screw axis | -x, y+1/2, -z | 180° rotation around b-axis with translation by b/2 |
The screw axis operation represents a combination of a 180-degree rotation about the crystallographic b-axis coupled with a translation of half the unit cell dimension along the same axis [5]. This particular symmetry operation is fundamental to understanding the molecular packing arrangements within the crystal structure and influences the formation of intermolecular interaction networks.
The non-centrosymmetric character of space group P21 permits the existence of polar molecular arrangements and can influence the physical properties of the crystalline material [5]. This symmetry restriction also plays a crucial role in determining the possible hydrogen bonding patterns and van der Waals interaction networks that stabilize the crystal structure.
Synchrotron X-ray powder diffraction represents the primary experimental technique employed for the structural characterization of pimecrolimus Form B [2]. The superior brightness and highly collimated nature of synchrotron radiation enables the collection of high-resolution diffraction data essential for the structure determination of complex pharmaceutical compounds [6] [7]. The measurements were conducted at beamline 11-BM of the Advanced Photon Source at Argonne National Laboratory, utilizing a wavelength of 0.414157 Å [2].
The synchrotron diffraction methodology employed for pimecrolimus characterization involved powder sample preparation in 1.5-millimeter diameter Kapton capillaries with continuous rotation during measurement to minimize preferred orientation effects [2]. Data collection parameters included a two-theta range from 0.5 to 50 degrees with a step size of 0.001 degrees and counting time of 0.1 seconds per step, ensuring adequate statistical precision for structure refinement [2].
The precise determination of unit cell parameters for pimecrolimus Form B was achieved through sophisticated indexing procedures applied to high-resolution synchrotron powder diffraction data [2]. The unit cell dimensions were initially indexed using Jade 9.5 software, yielding preliminary values that were subsequently refined through Rietveld analysis [2]. The final refined unit cell parameters demonstrate exceptional precision with estimated standard deviations in the range of 0.001 to 0.001 Å for the axial lengths.
The unit cell parameters establish pimecrolimus Form B as possessing a relatively large molecular unit cell volume of 2216.649(9) ų, accommodating two complete molecules (Z = 2) within the asymmetric unit [2]. The unit cell dimensions reflect the substantial size of the pimecrolimus macrolactam molecule, with the longest axis (a = 15.28864 Å) corresponding to the major molecular dimension.
The β angle of 96.1542(3)° represents a small deviation from orthogonality, characteristic of the monoclinic crystal system [2]. This angular parameter was determined with high precision through careful analysis of peak positions in the powder diffraction pattern, with the precision reflecting the quality of the synchrotron radiation data collection.
Volume per non-hydrogen atom calculations yield approximately 19.8 ų, indicating relatively loose molecular packing compared to typical organic pharmaceutical compounds [2]. This expanded packing arrangement reflects the dominant role of van der Waals interactions in determining the crystal structure stability.
The crystal structure of pimecrolimus Form B determined from synchrotron X-ray diffraction data was subjected to comprehensive validation through density functional theory calculations [2]. The computational validation employed both the Vienna Ab initio Simulation Package (VASP) for geometry optimization and CRYSTAL14 for single-point electronic structure calculations [2]. These computational methods provide independent verification of the experimentally determined molecular geometry and crystal packing arrangements.
The VASP geometry optimization utilized the Generalized Gradient Approximation with Perdew-Burke-Ernzerhof (GGA-PBE) functional, employing a plane wave cutoff energy of 400.0 eV and k-point spacing of 0.5 Å⁻¹ [2]. The calculation was performed on a fixed experimental unit cell, allowing for atomic position relaxation while maintaining the experimentally determined lattice parameters [2]. Computational requirements included approximately 81 hours of processing time on a 64-processor Linux cluster.
The CRYSTAL14 single-point calculation employed the B3LYP hybrid functional with Gaussian basis sets optimized for solid-state calculations [2]. The hydrogen, carbon, nitrogen, and oxygen atoms utilized basis sets developed by Gatti and colleagues, while chlorine employed the basis set of Peintinger [2]. This computational approach provided detailed electronic structure information and validation of hydrogen bonding energetics.
Method | Functional | Basis Set | Purpose | RMS Displacement (Å) |
---|---|---|---|---|
Synchrotron X-ray Diffraction | Experimental | N/A | Structure determination | Reference |
VASP DFT Optimization | GGA-PBE | Plane waves (400 eV cutoff) | Geometry optimization | 0.354 |
CRYSTAL14 Single-point | B3LYP | Gaussian (Gatti et al.) | Electronic structure validation | N/A |
The root-mean-square Cartesian displacement between the Rietveld-refined and density functional theory-optimized structures was 0.354 Å for non-hydrogen atoms [2]. This agreement level falls within the expected range for correct crystal structures, providing confidence in the accuracy of the experimental structure determination [2]. The maximum displacement of 1.076 Å occurred at carbon atom C59, indicating conformational flexibility in one portion of the macrocyclic ring system.
The crystal structure of pimecrolimus Form B is stabilized through a complex network of non-covalent interactions, with van der Waals forces representing the dominant stabilizing mechanism [2] [3]. The analysis of intermolecular interactions reveals that while classical hydrogen bonds are present, the overall crystal packing is primarily governed by van der Waals interactions between the large macrocyclic molecules [2]. This interaction pattern is characteristic of organic pharmaceutical compounds containing extended macrocyclic ring systems.
The Hirshfeld surface analysis demonstrates that most intermolecular contacts are larger than the sums of van der Waals radii, indicating relatively loose molecular packing [2]. The volume enclosed by the Hirshfeld surface represents 99.03% of half the unit cell volume, confirming the expanded packing arrangement [2]. The dominance of van der Waals interactions over directional hydrogen bonding contributes to the observed conformational flexibility within the crystal structure.
Pimecrolimus Form B exhibits a distinctive intramolecular hydrogen bonding pattern that contributes significantly to molecular conformation stabilization [2]. The primary intramolecular hydrogen bond involves the hydroxyl group O40-H41 acting as a donor to the ketone oxygen O46, forming a six-membered ring configuration [2]. This intramolecular interaction plays a crucial role in defining the solid-state conformation of the macrocyclic molecule.
The geometric parameters of the intramolecular hydrogen bond demonstrate moderate strength characteristics:
Hydrogen Bond | Type | D-H Distance (Å) | H⋯A Distance (Å) | D⋯A Distance (Å) | D-H⋯A Angle (°) | Energy (kcal mol⁻¹) |
---|---|---|---|---|---|---|
O40-H41⋯O46 | Intramolecular | 0.981 | 1.982 | 2.769 | 135.7 | 6.7 |
The intramolecular hydrogen bond energy of 6.7 kcal mol⁻¹ was calculated from Mulliken overlap populations using established correlation methods [2]. This energy magnitude indicates a moderately strong intramolecular interaction that provides conformational stability to the macrocyclic ring system. The hydrogen bond angle of 135.7° represents a slightly distorted linear arrangement, reflecting the geometric constraints imposed by the macrocyclic structure.
The six-ring hydrogen bonding pattern formed through this intramolecular interaction contributes to the overall conformational rigidity of the pimecrolimus molecule in the solid state [2]. This intramolecular stabilization is particularly important given the inherent flexibility of macrocyclic systems and influences the relative orientation of functional groups within the molecule.
The crystal packing of pimecrolimus Form B is fundamentally dominated by van der Waals interactions rather than directional hydrogen bonding networks [2] [3]. Analysis of the intermolecular energy contributions demonstrates that van der Waals forces, combined with electrostatic interactions, provide the primary stabilization mechanism for the crystal structure [2]. This interaction pattern reflects the large hydrophobic surface area of the macrocyclic pimecrolimus molecule and the limited number of hydrogen bonding donor and acceptor groups.
The intermolecular contact analysis reveals that only two classical hydrogen bonds contribute to crystal packing, with the majority of stabilizing interactions arising from van der Waals forces [2]. The hydroxyl group O97-H98 participates in a single intermolecular hydrogen bond to ketone oxygen O46, with geometric parameters indicating strong hydrogen bonding character:
Hydrogen Bond | Type | D-H Distance (Å) | H⋯A Distance (Å) | D⋯A Distance (Å) | D-H⋯A Angle (°) | Energy (kcal mol⁻¹) |
---|---|---|---|---|---|---|
O97-H98⋯O46 | Intermolecular | 0.987 | 1.826 | 2.764 | 157.4 | 11.5 |
The intermolecular hydrogen bond exhibits higher energy (11.5 kcal mol⁻¹) compared to the intramolecular interaction, reflecting more optimal geometric parameters and stronger electrostatic interactions [2]. The near-linear hydrogen bond angle of 157.4° indicates minimal geometric distortion and optimal orbital overlap.
Despite the presence of these hydrogen bonding interactions, the crystal structure analysis demonstrates that van der Waals interactions predominate in determining the overall packing arrangement [2]. The relatively loose molecular packing, as evidenced by the large volume per non-hydrogen atom (19.8 ų), reflects the importance of shape complementarity and dispersion forces in stabilizing the crystal structure. This interaction pattern is consistent with the macrocyclic nature of pimecrolimus and the predominance of hydrophobic surface area over polar functional groups.
Irritant;Health Hazard